

A Comprehensive Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-bromobenzaldehyde

Cat. No.: B113107

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Introduction

5-(Benzyloxy)-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of modern organic synthesis. Its unique trifunctional nature—possessing an aldehyde, a bromo substituent, and a benzyl ether—makes it a highly versatile building block for the construction of complex molecular architectures. The aldehyde group acts as a handle for chain extension and functional group transformations, the bromine atom is primed for cross-coupling reactions, and the benzyloxy group offers a stable protecting group for a phenol that can be readily removed under specific conditions.

This guide provides an in-depth exploration of the core physical and chemical properties of **5-(Benzyloxy)-2-bromobenzaldehyde**. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's characteristics to effectively incorporate it into their synthetic strategies. We will delve into its physicochemical properties, provide validated protocols for its synthesis and purification, detail methods for its analytical characterization, discuss its applications, and outline essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and real-world applicability.

Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and use in chemical reactions. Understanding these characteristics is the first step in successful experimental design. The key physicochemical properties of **5-(Benzyloxy)-2-bromobenzaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	85604-06-4	[1]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂	[1]
Molecular Weight	291.14 g/mol	[1]
Appearance	Off-white to light brown solid	[2]
Melting Point	73-74 °C	[3][4]
Boiling Point	405.3 ± 30.0 °C (Predicted)	[3][4]
Density	1.441 ± 0.06 g/cm ³ (Predicted)	[3][4]
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.	

The solid nature and relatively low melting point of this compound simplify its handling and weighing under standard laboratory conditions. Its solubility profile dictates the choice of solvents for reactions and purification. For instance, its good solubility in chlorinated solvents makes them excellent choices for reactions, while a solvent system involving a polar component like ethyl acetate and a non-polar component like hexane is typically effective for purification by column chromatography.

Synthesis and Purification

The reliable synthesis of **5-(Benzyloxy)-2-bromobenzaldehyde** is critical for its application. A common and effective method involves the benzylation of a commercially available phenolic precursor, 2-bromo-5-hydroxybenzaldehyde.

Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. The hydroxyl group of 2-bromo-5-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired benzyl ether.

Step-by-Step Methodology:

- **Reagent Preparation:** To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a fine powder of potassium carbonate (K_2CO_3 , 1.5 eq). The use of a fine powder increases the surface area and reaction rate.
- **Addition of Benzylating Agent:** To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. **Causality Insight:** A slight excess of benzyl bromide ensures the complete consumption of the starting phenol, which can be difficult to separate from the product.
- **Reaction Monitoring:** Heat the reaction mixture to reflux (typically 50-60 °C for acetone) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
- **Work-up:** After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Extraction:** Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude **5-(Benzyloxy)-2-bromobenzaldehyde**.

Purification Protocol: Recrystallization

For obtaining high-purity material, recrystallization is an effective method.

- **Solvent Selection:** Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.
- **Cooling and Crystallization:** Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.



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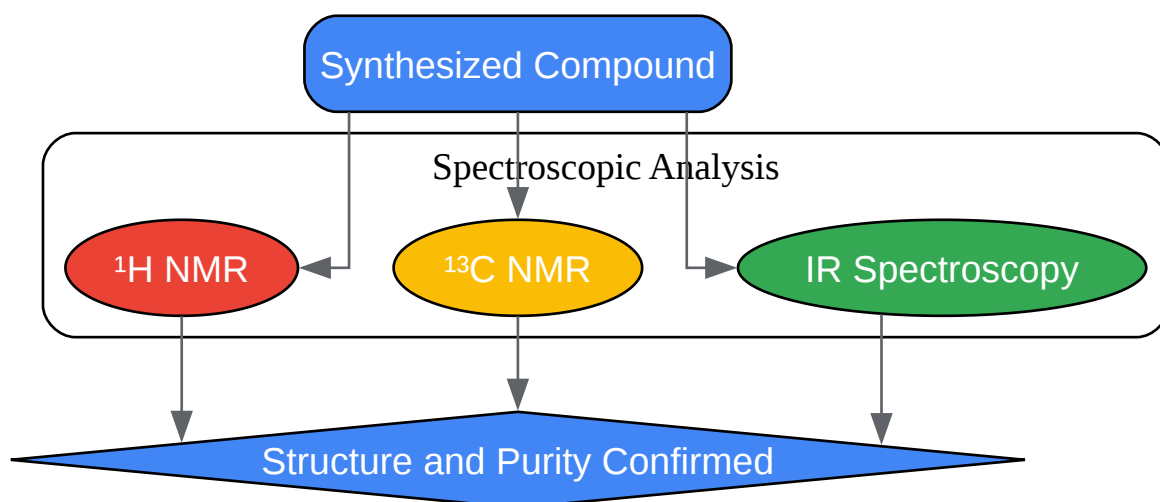
*A generalized workflow for the synthesis and purification of **5-(Benzyloxy)-2-bromobenzaldehyde**.*

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research endeavor. The following spectroscopic methods are routinely used for the characterization of **5-(Benzyloxy)-2-bromobenzaldehyde**.

- ¹H NMR Spectroscopy (in CDCl₃):
 - Aldehyde Proton (CHO): A singlet typically observed around δ 10.3 ppm.
 - Aromatic Protons: The protons on the benzaldehyde ring appear as multiplets between δ 7.0 and 7.6 ppm. The protons on the benzyl group are typically found between δ 7.3 and 7.5 ppm.
 - Methylene Protons (OCH₂): A characteristic singlet appears around δ 5.1 ppm.
- ¹³C NMR Spectroscopy (in CDCl₃):
 - Aldehyde Carbonyl (C=O): A signal around δ 190 ppm.

- Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
- Methylene Carbon (OCH₂): A signal around δ 71 ppm.
- Infrared (IR) Spectroscopy:
 - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
 - C-O-C Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.
 - C-Br Stretch: A signal typically found in the fingerprint region, around 500-600 cm⁻¹.



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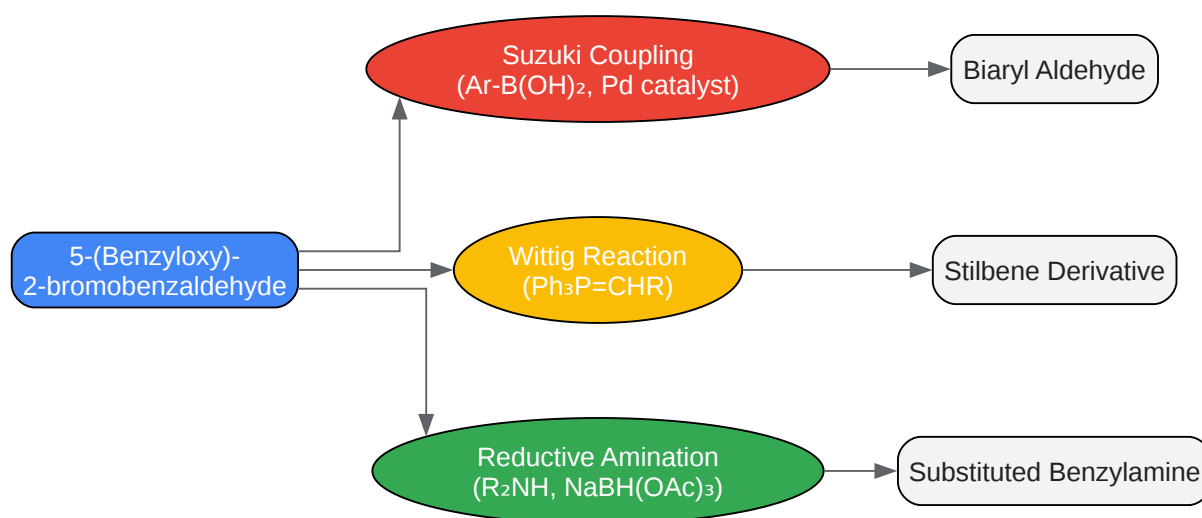
The analytical workflow for the structural confirmation and purity assessment of the title compound.

Applications in Organic Synthesis

5-(Benzyloxy)-2-bromobenzaldehyde is a valuable precursor for a variety of complex molecules, particularly in the synthesis of pharmaceutical agents and natural products.[5] Its utility stems from the orthogonal reactivity of its functional groups.

- As a Precursor to Heterocycles: The aldehyde functionality can be used in condensation reactions with various nucleophiles to form a wide range of heterocyclic systems, such as quinolines, isoquinolines, and benzodiazepines.

- In Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 2-position.
- In Multicomponent Reactions: The aldehyde group can participate in various multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds in a single step.



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*Illustrative reaction pathways demonstrating the synthetic versatility of **5-(Benzyloxy)-2-bromobenzaldehyde**.*

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

- Hazards: **5-(Benzyloxy)-2-bromobenzaldehyde** is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

- Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][4]
- Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113107#physical-properties-of-5-benzyloxy-2-bromobenzaldehyde]

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